molecular formula C16H16N4O4S B2524497 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251550-91-0

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B2524497
CAS RN: 1251550-91-0
M. Wt: 360.39
InChI Key: HFMBWICCLWZXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Applications

Compounds with 1,3,4-oxadiazole moieties have demonstrated significant antifungal activities against various plant pathogenic fungi. For example, certain sulfone derivatives exhibited superior antifungal activities compared to commercial fungicides, indicating their potential as novel agrochemicals (Xu et al., 2011). Additionally, these compounds have shown promising antibacterial activities against pathogens such as rice bacterial leaf blight, offering a basis for the development of new antibacterial agents for agriculture (Shi et al., 2015).

Pharmacological Potential

Several studies have explored the pharmacological activities of sulfone derivatives containing 1,3,4-oxadiazole moieties. Compounds in this class have been evaluated for their antimicrobial, antitubercular, and anti-inflammatory properties. For instance, novel sulfonyl derivatives have shown moderate to significant antibacterial and antifungal activities, as well as excellent antitubercular molecules when compared with first-line drugs (Kumar et al., 2013). Furthermore, these compounds have been investigated for their potential as anti-inflammatory agents, providing a foundation for further research into their therapeutic applications.

Material Science Applications

In material science, the solvatochromic properties of certain 1,3,4-oxadiazole derivatives, particularly those containing sulfonyl fluoride groups, have been examined. These compounds exhibit strong solvent-dependent fluorescence, making them suitable candidates for use as fluorescent probes in biological and material science research (Doroshenko et al., 1997). Their unique spectral characteristics and solvatochromic effects suggest potential applications in developing ultrasensitive fluorescent molecular probes.

properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-10-14(11(2)23-18-10)25(21,22)20-8-13(9-20)16-17-15(19-24-16)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMBWICCLWZXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.